1-(Azetidin-3-yl)ethan-1-ol, trifluoroacetic acid
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Overview
Description
1-(Azetidin-3-yl)ethan-1-ol, trifluoroacetic acid is a chemical compound with the molecular formula C7H12F3NO3 and a molecular weight of 215.17 g/mol . It is a salt formed by the combination of 1-(Azetidin-3-yl)ethan-1-ol and trifluoroacetic acid. This compound is known for its unique structural features, which include an azetidine ring and a trifluoroacetate group.
Preparation Methods
The synthesis of 1-(Azetidin-3-yl)ethan-1-ol, trifluoroacetic acid typically involves the reaction of 1-(Azetidin-3-yl)ethan-1-ol with trifluoroacetic acid under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, and the mixture is stirred at room temperature until the reaction is complete. The product is then isolated by evaporation of the solvent and purified by recrystallization or chromatography.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
1-(Azetidin-3-yl)ethan-1-ol, trifluoroacetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in the compound can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding amine or alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions, where the trifluoroacetate group can be replaced by other nucleophiles such as halides or amines.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction rates and yields. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(Azetidin-3-yl)ethan-1-ol, trifluoroacetic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(Azetidin-3-yl)ethan-1-ol, trifluoroacetic acid involves its interaction with specific molecular targets and pathways. The azetidine ring and trifluoroacetate group contribute to its reactivity and ability to form stable complexes with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
1-(Azetidin-3-yl)ethan-1-ol, trifluoroacetic acid can be compared with other similar compounds, such as:
1-(Azetidin-3-yl)-1H-pyrazol-3-amine, trifluoroacetic acid: This compound also contains an azetidine ring and a trifluoroacetate group but differs in the presence of a pyrazole ring.
1-(Azetidin-3-yl)azetidine, bis(trifluoroacetic acid): This compound features two azetidine rings and two trifluoroacetate groups, making it structurally distinct.
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical and biological properties.
Properties
IUPAC Name |
1-(azetidin-3-yl)ethanol;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO.C2HF3O2/c1-4(7)5-2-6-3-5;3-2(4,5)1(6)7/h4-7H,2-3H2,1H3;(H,6,7) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWWQEEIYBXOCGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CNC1)O.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12F3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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